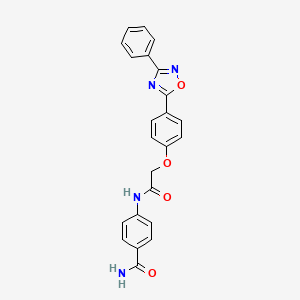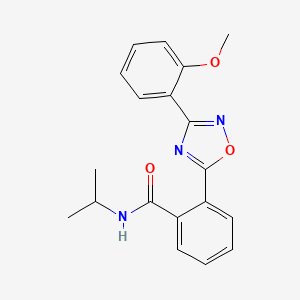
N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as IMB-6, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood. However, it has been reported to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. In addition, it has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been reported to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In addition, it has been shown to inhibit the activity of acetylcholinesterase (AChE), which could potentially lead to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research involving N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide. One direction could be to further investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction could be to study its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further studies could be conducted to better understand its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis of N-isopropyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been reported in the literature. The method involves the reaction of 2-amino-5-methoxybenzoic acid with isobutyryl chloride in the presence of triethylamine to obtain N-isopropyl-2-(2-methoxy-5-isobutyrylamino)benzoic acid. This intermediate is then reacted with hydrazine hydrate and sodium nitrite to yield the target compound.
Eigenschaften
IUPAC Name |
2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12(2)20-18(23)13-8-4-5-9-14(13)19-21-17(22-25-19)15-10-6-7-11-16(15)24-3/h4-12H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQQUWSHMHNVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


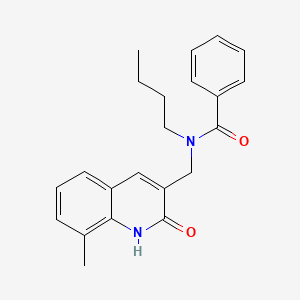



![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7717517.png)
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7717528.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7717532.png)
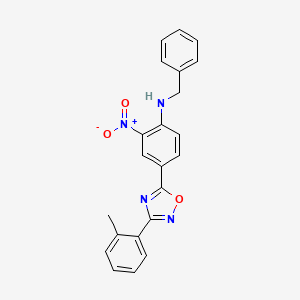

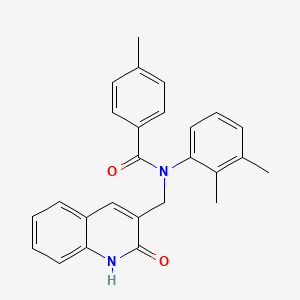

![3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717573.png)
